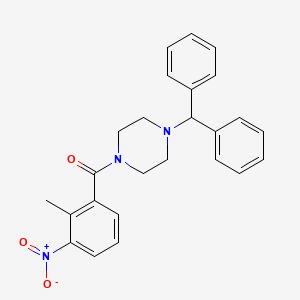
1-(diphenylmethyl)-4-(2-methyl-3-nitrobenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(diphenylmethyl)-4-(2-methyl-3-nitrobenzoyl)piperazine, also known as DPA-NMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(diphenylmethyl)-4-(2-methyl-3-nitrobenzoyl)piperazine involves its binding to specific neurotransmitter receptors in the brain, including the dopamine and serotonin receptors. This binding leads to the activation or inhibition of these receptors, resulting in various physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific receptors it binds to and the concentration used. Some of the reported effects include changes in dopamine and serotonin release, alterations in neuronal excitability, and modulation of synaptic plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 1-(diphenylmethyl)-4-(2-methyl-3-nitrobenzoyl)piperazine in lab experiments is its high selectivity and potency for specific neurotransmitter receptors. This allows for precise and targeted manipulation of neuronal function. However, one of the limitations of using this compound is its potential toxicity and side effects, which can affect the reliability of experimental results.
Orientations Futures
There are several future directions for research on 1-(diphenylmethyl)-4-(2-methyl-3-nitrobenzoyl)piperazine. One area of interest is the development of more selective and potent analogs of this compound for use in neuroscience research and potential therapeutic applications. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on neuronal function. Finally, there is a need for more comprehensive studies on the potential toxicity and side effects of this compound to ensure its safety for use in lab experiments and potential clinical applications.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in various scientific fields. Its synthesis method is efficient and reliable, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound and its applications in neuroscience and potential therapeutic uses.
Méthodes De Synthèse
The synthesis of 1-(diphenylmethyl)-4-(2-methyl-3-nitrobenzoyl)piperazine involves the reaction of diphenylmethylamine with 2-methyl-3-nitrobenzoyl chloride, followed by the reaction of the resulting product with piperazine. The final compound is obtained through purification and isolation procedures. This synthesis method has been reported in several research studies and has been found to be efficient and reliable.
Applications De Recherche Scientifique
1-(diphenylmethyl)-4-(2-methyl-3-nitrobenzoyl)piperazine has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is in the field of neuroscience, where it has been used as a tool to study the function of neurotransmitter receptors in the brain. It has also been studied for its potential use as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(2-methyl-3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-19-22(13-8-14-23(19)28(30)31)25(29)27-17-15-26(16-18-27)24(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-14,24H,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSGLDGCKFZOHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B4998226.png)
![N-{2-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide trifluoroacetate](/img/structure/B4998230.png)
![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B4998235.png)
![1-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4998236.png)
![methyl N-[(4-methyl-5-phenyl-2-thienyl)carbonyl]glycinate](/img/structure/B4998245.png)

![2-(3-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B4998260.png)

![N-{[(4-butylphenyl)amino]carbonothioyl}-3-chloro-4-ethoxybenzamide](/img/structure/B4998269.png)
![1-[(3-methylphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate](/img/structure/B4998275.png)
![11-(2-isopropoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4998276.png)
![N-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B4998281.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-4-bromo-6-methoxyphenol](/img/structure/B4998320.png)